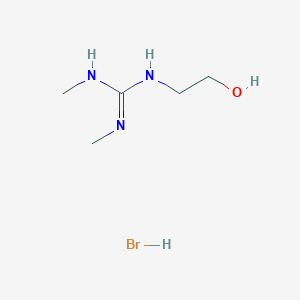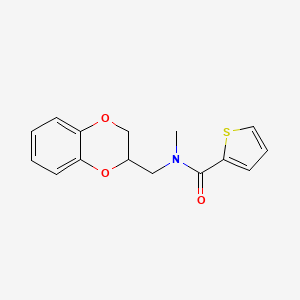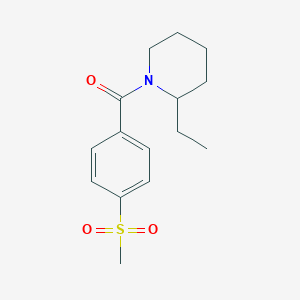
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-2,3-dimethylguanidine;hydrobromide, commonly known as HEDG, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. HEDG is a guanidine derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of HEDG is not fully understood. However, it has been suggested that HEDG may act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and ultimately results in its anticonvulsant and antinociceptive effects. HEDG has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
HEDG has been shown to have a variety of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which leads to its anticonvulsant and antinociceptive effects. HEDG has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HEDG in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the central nervous system. However, one limitation of using HEDG is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of HEDG. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and explore its potential use as a GABA receptor agonist. Additionally, future studies could investigate the potential use of HEDG in combination with other drugs for enhanced therapeutic effects.
In conclusion, HEDG is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. Its anticonvulsant, antinociceptive, and neuroprotective effects make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
HEDG can be synthesized using several methods, including the reaction of 2,3-dimethylguanidine with ethylene oxide in the presence of hydrobromic acid. Another method involves the reaction of 2,3-dimethylguanidine with epichlorohydrin in the presence of sodium hydroxide. Both methods result in the formation of HEDG hydrobromide.
Wissenschaftliche Forschungsanwendungen
HEDG has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antinociceptive, and neuroprotective effects in animal models. HEDG has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-2,3-dimethylguanidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.BrH/c1-6-5(7-2)8-3-4-9;/h9H,3-4H2,1-2H3,(H2,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFVCPJRNYUTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCO.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)



![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)


![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)
